

The Structural Elucidation of Cholenic Acid: A Technical Guide

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Compound of Interest

Compound Name: *Cholenic acid*

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Abstract

Cholenic acid, a C24 monohydroxy bile acid, holds a significant position in the intricate network of bile acid metabolism. As a key intermediate in the biosynthesis of chenodeoxycholic acid, a primary bile acid, its structural characterization is fundamental to understanding liver function, cholesterol homeostasis, and the pathophysiology of certain hepatobiliary diseases. This technical guide provides a comprehensive overview of the structure elucidation of **cholenic acid** (3 β -hydroxy-5-cholen-24-oic acid), detailing its physicochemical properties, the experimental methodologies employed for its characterization, and its role in biological pathways. While specific experimental spectral data for **cholenic acid** is not readily available in the public domain, this guide utilizes data from closely related bile acids to provide a robust framework for its structural analysis.

Physicochemical Properties

Cholenic acid is a steroid acid with a cholestane skeleton. Its structure is characterized by a hydroxyl group at the 3 β position, a double bond between carbons 5 and 6, and a 24-oic acid side chain.[\[1\]](#)[\[2\]](#)[\[3\]](#)

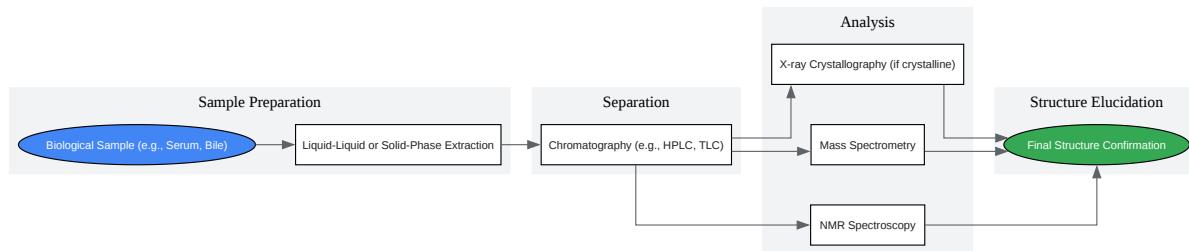
Property	Value	Reference
Molecular Formula	C ₂₄ H ₃₈ O ₃	[1] [2]
Molecular Weight	374.56 g/mol	[1]
IUPAC Name	(3 β)-3-hydroxychol-5-en-24-oic acid	
CAS Number	5255-17-4	[1]
Melting Point	232-236 °C	[3]
SMILES	CC(CCC(=O)O)C1CCC2C1(C CC3C2CC=C4C3(CCC(C4)O C)C	[3]
InChI	InChI=1S/C24H38O3/c1-15(4- 9-22(26)27)19-7-8-20-18-6-5- 16-14-17(25)10-12- 23(16,2)21(18)11-13- 24(19,20)3/h5,15,17- 21,25H,4,6-14H2,1-3H3, (H,26,27)/t15-,17+,18+,19-,20+ ,21+,23+,24-/m1/s1	[3]

Experimental Protocols

The structural elucidation of **cholenic acid** relies on a combination of isolation and purification techniques followed by spectroscopic analysis.

Isolation and Purification of Bile Acids

A general workflow for the isolation and purification of bile acids from biological samples such as serum or bile is outlined below. This process typically involves extraction, separation, and purification steps to obtain the analyte of interest in a form suitable for analysis.



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A representative workflow for the isolation and analysis of bile acids.

Protocol for Bile Acid Extraction from Serum:

- Sample Preparation: Thaw frozen serum samples on ice.
- Protein Precipitation: To 100 µL of serum, add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex the mixture vigorously.
- Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Collection: Carefully transfer the supernatant containing the bile acids to a clean tube.
- Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol/water mixture) for analysis.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. 1D (^1H , ^{13}C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign the chemical shifts of each proton and carbon atom.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Experimental Conditions for NMR of Bile Acids:

- Sample Preparation: Dissolve 1-5 mg of the purified bile acid in a deuterated solvent such as methanol-d₄ or chloroform-d.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- 1D Spectra: Acquire ^1H and ^{13}C NMR spectra to observe the proton and carbon signals.
- 2D Spectra: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous signal assignment.[\[6\]](#)

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information from the resulting fragment ions.

Experimental Conditions for LC-MS/MS of Bile Acids:

- Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile/methanol, both containing a small amount of formic acid or ammonium acetate to improve ionization.
- Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for bile acids as they readily form $[\text{M}-\text{H}]^-$ ions.
- Mass Analysis: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is used to acquire MS and MS/MS spectra.

- Fragmentation: Collision-induced dissociation (CID) is used to fragment the precursor ion and generate a characteristic fragmentation pattern.

Spectroscopic Data and Structural Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, experimentally-derived ^1H and ^{13}C NMR data for **cholenic acid** are not available in the surveyed literature, the expected chemical shifts can be inferred from closely related bile acids. The following table presents the ^1H and ^{13}C NMR data for lithocholic acid (3 α -hydroxy-5 β -cholan-24-oic acid), a structurally similar bile acid. The key differences in the spectrum of **cholenic acid** would be the presence of signals corresponding to the double bond at C5-C6 and a different chemical shift and multiplicity for the proton at C3 due to the β -orientation of the hydroxyl group.

Table 1: ^1H and ^{13}C NMR Chemical Shifts of Lithocholic Acid in CDCl_3

Carbon No.	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm)	Multiplicity
1	35.5	1.80, 1.05	m
2	30.6	1.85, 1.25	m
3	71.7	3.60	m
4	35.0	1.95, 1.15	m
5	42.7	1.30	m
6	28.2	1.45, 1.35	m
7	30.8	1.70, 1.20	m
8	35.3	1.40	m
9	40.2	0.95	m
10	35.5	-	-
11	21.0	1.50, 1.40	m
12	26.5	1.80, 1.10	m
13	42.0	-	-
14	56.5	1.00	m
15	24.2	1.75, 1.25	m
16	28.2	1.85, 1.35	m
17	55.9	1.20	m
18	12.0	0.65	s
19	23.3	0.92	s
20	35.8	1.35	m
21	18.2	0.93	d
22	31.5	2.20, 2.00	m
23	31.0	2.40, 2.25	m

24	179.8	-	-
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Data adapted from publicly available spectral databases for lithocholic acid and may vary slightly based on experimental conditions.

Mass Spectrometry

The mass spectrum of **cholenic acid** provides its molecular weight and fragmentation pattern, which is key to confirming its structure.

Table 2: High-Resolution Mass Spectrometry Data for **Cholenic Acid**

Ion	Calculated m/z	Observed m/z
$[\text{M}-\text{H}]^-$	373.2748	373.2748

Fragmentation Analysis:

The fragmentation of bile acids in negative ion mode ESI-MS/MS typically involves neutral losses of water (H_2O) and carbon dioxide (CO_2) from the carboxylic acid group, as well as cleavages in the steroid ring system and the side chain.

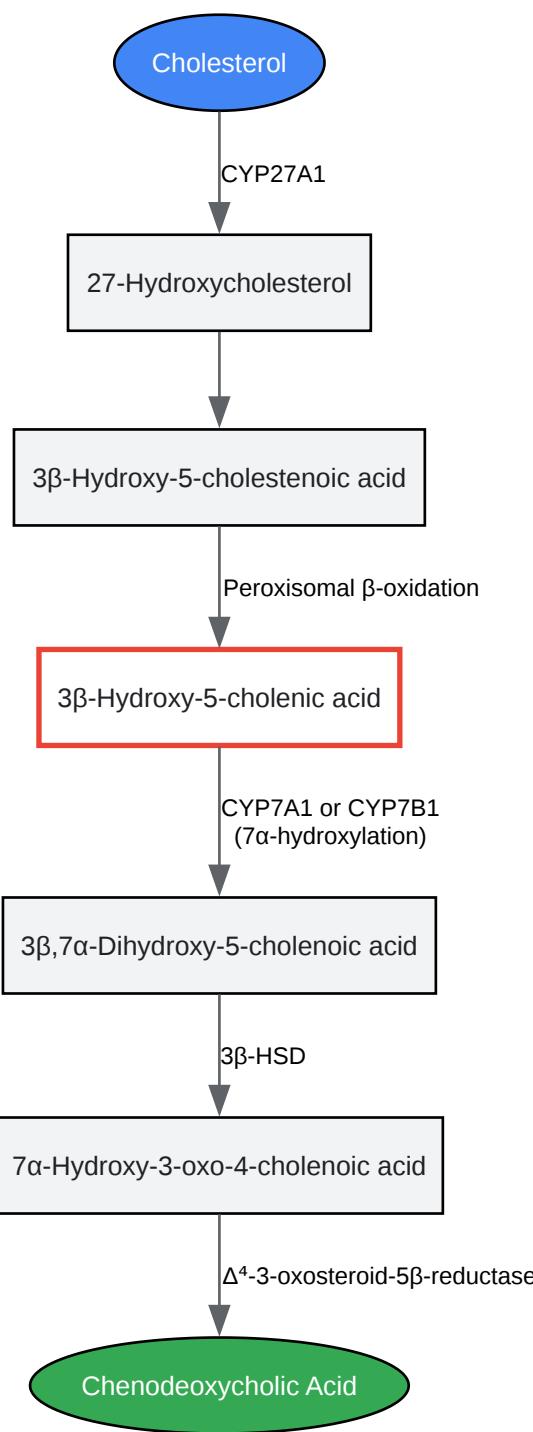


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A simplified fragmentation pathway for **cholenic acid** in negative ion mode MS/MS.

Role in Biological Pathways

Cholenic acid is an important intermediate in the "acidic" or "alternative" pathway of bile acid biosynthesis, which starts with the oxidation of cholesterol. This pathway is crucial for the production of chenodeoxycholic acid.



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The alternative pathway of chenodeoxycholic acid biosynthesis featuring **cholenic acid**.

This pathway begins with the 27-hydroxylation of cholesterol, followed by further oxidation and side-chain shortening to form **cholenic acid**.^{[7][8]} Subsequent 7α-hydroxylation and other enzymatic modifications convert **cholenic acid** into chenodeoxycholic acid.^{[7][8][9]}

Conclusion

The structure of **cholenic acid** has been established through a combination of spectroscopic techniques and an understanding of its role in bile acid biosynthesis. While a complete set of experimental data for **cholenic acid** itself is not readily available, analysis of its structural analogues provides a strong basis for its characterization. For researchers in drug development, a thorough understanding of the structure and metabolism of **cholenic acid** is essential for investigating new therapeutic targets related to liver diseases and metabolic disorders. Further studies, including the acquisition of detailed 2D NMR data and potentially X-ray crystallographic analysis, would provide an even more definitive picture of this important biological molecule.

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